9-Cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-one is a spirocyclic compound notable for its unique structural configuration that includes a cyclopropyl group and a nitrogen-containing heterocycle. This compound falls under the category of spiro compounds, which are characterized by their rigid structure and potential biological activity, making them valuable in medicinal chemistry. The molecular formula of 9-Cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-one is , with a molecular weight of approximately 209.28 g/mol.
The synthesis of 9-Cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-one can be achieved through various methods, with the Prins cyclization reaction being particularly notable. This method allows for the construction of the spirocyclic scaffold in a single step, providing an efficient pathway for synthesis.
In the laboratory, the synthesis typically involves the reaction of appropriate starting materials under controlled conditions to facilitate the formation of the spirocyclic structure. The process may require specific catalysts or reagents to enhance yield and selectivity. For industrial applications, optimizing these synthetic routes is crucial to ensure scalability and cost-effectiveness, focusing on yield and purity through techniques such as recrystallization and chromatography.
The molecular structure of 9-Cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-one features a spirocyclic arrangement that contributes to its chemical properties and reactivity. The structure can be represented by the following identifiers:
The InChI Key for this compound is RSONSNROMFPCEU-UHFFFAOYSA-N, which aids in its identification in chemical databases.
9-Cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives with specific properties.
Common reagents used in these reactions include:
The major products formed from these reactions depend on the specific reagents and conditions used; for instance, oxidation may yield hydroxylated derivatives while reduction can produce amine derivatives.
The mechanism of action of 9-Cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-one involves its interaction with specific molecular targets, particularly as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis. This inhibition disrupts lipid transport essential for bacterial survival, positioning this compound as a potential candidate for antituberculosis therapy. The interactions with molecular targets are critical for understanding its therapeutic applications and biological effects.
While specific physical properties such as density and boiling point are not readily available, the compound's melting point has not been reported either.
The relevant chemical properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 209.28 g/mol |
IUPAC Name | 9-cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-one |
InChI Key | RSONSNROMFPCEU-UHFFFAOYSA-N |
These properties play significant roles in determining the compound's behavior in various chemical environments and its interactions with biological systems.
The primary applications of 9-Cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-one lie in medicinal chemistry, particularly in drug development targeting infectious diseases like tuberculosis. Its ability to inhibit specific proteins makes it a valuable candidate for further research into therapeutic agents against resistant strains of bacteria. Additionally, its unique structural features may lend themselves to applications in materials science and organic synthesis, highlighting its versatility as a chemical entity in scientific research.
Spirocyclic scaffolds represent a cornerstone of modern medicinal chemistry due to their three-dimensional complexity and structural novelty. The compound 9-Cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-one (CAS: 2383517-48-2) exemplifies this class, featuring a unique [5.5] ring fusion where two alicyclic systems connect through a single quaternary carbon atom. Its molecular formula (C₁₂H₁₉NO₂; MW: 209.29) incorporates a lactam carbonyl and a cyclopropyl amine, positioning it as a high-value synthetic target [2] [3]. Historically, spirocycles like this evolved from natural product inspirations (e.g., terpenoid spiroketals) to engineered scaffolds that resist planar conformations—a critical advantage in overcoming off-target interactions. Contemporary drug discovery exploits such frameworks for their privileged status, meaning they demonstrate target promiscuity while maintaining favorable physicochemical properties. The scaffold’s synthetic accessibility is evidenced by commercial availability for research, though price data remains undisclosed [2].
Table 1: Structural and Physicochemical Profile of 9-Cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-one
Property | Value/Descriptor |
---|---|
IUPAC Name | 9-Cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-one |
Molecular Formula | C₁₂H₁₉NO₂ |
Molecular Weight | 209.29 g/mol |
SMILES | O=C1CCOC2(CCN(C3CC3)CC2)C1 |
Key Functional Groups | Lactam, tertiary amine, cyclopropyl, spirocyclic ether |
3D Complexity Metrics | High (spirocenter + fused rings) |
The [5.5]undecane spiroarchitecture in this compound confers exceptional conformational rigidity. Unlike linear or monocyclic counterparts, the spirojunction locks ring systems perpendicularly, reducing entropy penalties upon target binding. This scaffold’s 1-oxa-9-aza motif introduces polarity gradients: the lactam carbonyl (position 4) acts as a hydrogen-bond acceptor, while the tertiary amine (position 9) serves as a cationic center under physiological pH. Critically, the spiro[5.5]undecane core exhibits greater three-dimensionality than smaller spiro[4.4] or [4.5] systems, as evidenced by its saturated carbon count (Fsp³ = 0.81) [2] [6]. This enhances solubility and reduces crystallization tendencies—key for oral bioavailability. Nuclear Overhauser Effect (NOE) studies of analogous spiro[5.5] compounds reveal restricted puckering in the piperidine-like ring, which stabilizes bioactive conformations. Such rigidity is exploited in MAGL (monoglyceride lipase) inhibitors, where spirocycles prevent enzyme-induced conformational collapse [6].
Table 2: Comparative Analysis of Spirocyclic Scaffolds in Bioactive Compounds
Spiro Scaffold | Example Compound | Fsp³ | Structural Advantages |
---|---|---|---|
Spiro[5.5]undecane (1-oxa-9-aza) | 9-Cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-one | 0.81 | High 3D complexity, balanced rigidity/flexibility |
Spiro[4.5]decane (1-oxa-8-aza) | 1-Oxa-8-azaspiro[4.5]decane derivatives | 0.75 | Moderate 3D character; easier synthesis |
Spiro[4.4]nonane | Classical steroid analogs | 0.70 | High rigidity but limited derivatization sites |
The cyclopropyl group appended to the spirocycle’s tertiary nitrogen (N-9) is not a passive substituent but a strategic electronic modulator. Cyclopropane’s high C-C bond angle strain (≈115°) induces Bent’s rule effects: increased s-character in exocyclic bonds elevates the amine’s basicity (predicted pKa ∼9.5) versus aliphatic analogs (pKa ∼10.5). This strain-driven electronic perturbation enhances hydrogen-bond donation capacity when protonated. Additionally, cyclopropane acts as a bioisostere for unsaturated groups or tert-butyl moieties, offering steric bulk without lipophilicity penalties (clogP of compound: 1.8, calculated) [2] [6]. In soluble epoxide hydrolase (sEH) inhibitors like related 1-oxa-4,9-diazaspiro[5.5]undecanes, cyclopropyl groups enhance target engagement by exploiting hydrophobic subpockets while resisting metabolic oxidation. The sp³-rich character also improves solubility profiles—critical for CNS-penetrant agents or anti-inflammatory drugs targeting kidney diseases [5] [6].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9